molecular formula C22H24N2O2S B11350890 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11350890
M. Wt: 380.5 g/mol
InChI Key: CTSYFNXIMPSXKN-UHFFFAOYSA-N
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Description

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is an organic compound that features a piperidine ring substituted with a propoxybenzoyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Propoxybenzoyl Group: The propoxybenzoyl group is introduced via acylation reactions using propoxybenzoyl chloride and a suitable base.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is formed through cyclization reactions involving thiourea and ortho-substituted anilines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both piperidine and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-propoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O2S/c1-2-15-26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h3-10,16H,2,11-15H2,1H3

InChI Key

CTSYFNXIMPSXKN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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